
C21H27Cl3N2O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C21H27Cl3N2O4 Levocetirizine . It is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic urticaria. Levocetirizine is the active enantiomer of cetirizine, which means it is a more potent and selective form of the drug, providing effective relief from allergy symptoms with fewer side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levocetirizine can be synthesized through several synthetic routes. One common method involves the resolution of racemic cetirizine using chiral acids or enzymes to obtain the desired enantiomer. The process typically involves the following steps:
Resolution of Racemic Cetirizine: This step separates the racemic mixture into its enantiomers using chiral acids or enzymes.
Purification: The desired enantiomer, Levocetirizine, is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, Levocetirizine is produced through large-scale resolution processes. The use of chiral catalysts and advanced purification techniques ensures high yield and purity of the final product. The production process is optimized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Levocetirizine undergoes various chemical reactions, including:
Oxidation: Levocetirizine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert Levocetirizine into its reduced form, which may have different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the Levocetirizine molecule, potentially altering its activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of Levocetirizine.
Substitution: Substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Levocetirizine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical research for the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.
Industry: Employed in the development of new antihistamine drugs and formulations.
Wirkmechanismus
Levocetirizine exerts its effects by selectively binding to histamine H1 receptors, blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation. Levocetirizine’s high selectivity for H1 receptors and low affinity for other receptors contribute to its efficacy and reduced side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another non-sedative antihistamine used for similar indications.
Fexofenadine: A third-generation antihistamine with similar uses.
Uniqueness of Levocetirizine
Levocetirizine is unique due to its high selectivity for H1 receptors and its enantiomeric purity, which enhances its efficacy and reduces side effects compared to its racemic counterpart, cetirizine. Its rapid onset of action and long duration of effect make it a preferred choice for many patients .
Eigenschaften
Molekularformel |
C21H27Cl3N2O4 |
|---|---|
Molekulargewicht |
477.8 g/mol |
IUPAC-Name |
4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H26Cl2N2O4.ClH/c1-2-3-8-29-20-16(22)12-15(13-17(20)23)21(26)24-14-18(19-5-4-9-28-19)25-6-10-27-11-7-25;/h4-5,9,12-13,18H,2-3,6-8,10-11,14H2,1H3,(H,24,26);1H |
InChI-Schlüssel |
FFGSNJURRMCRFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)

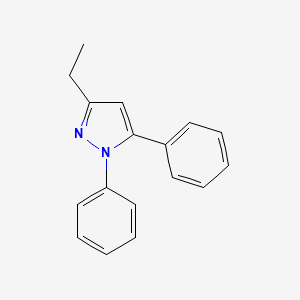
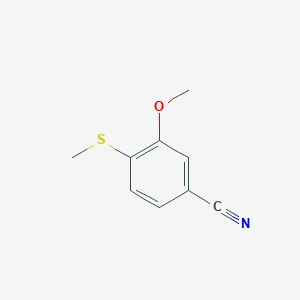
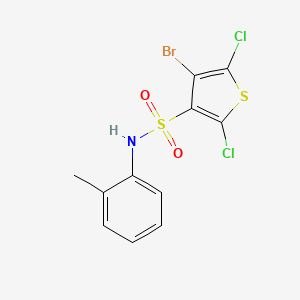
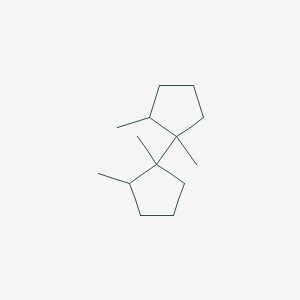
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
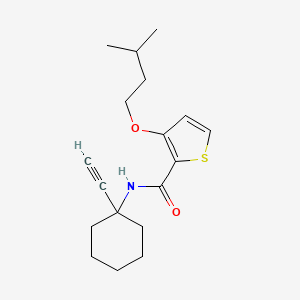
![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)

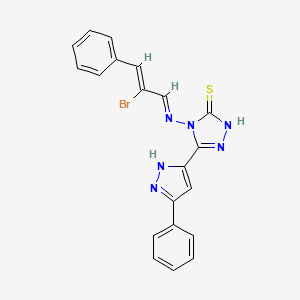
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)
